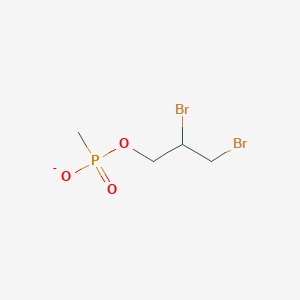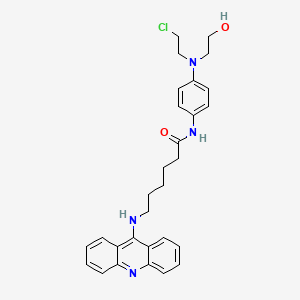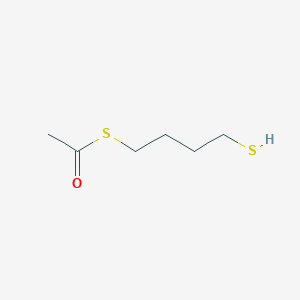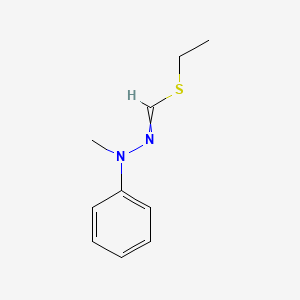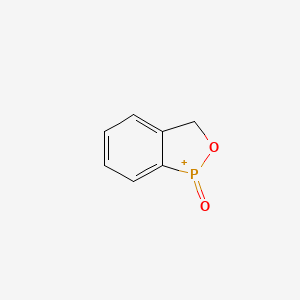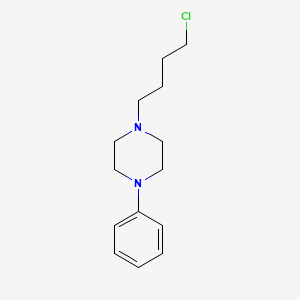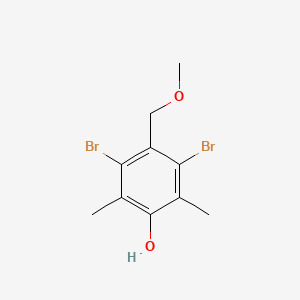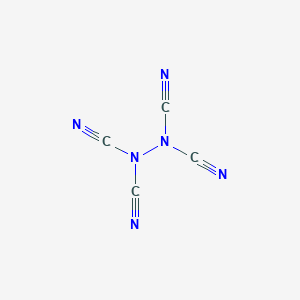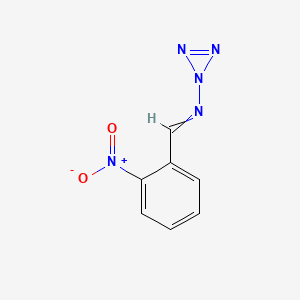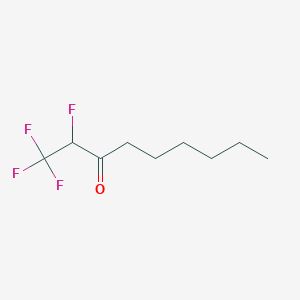
1,1,1,2-Tetrafluorononan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,1,1,2-Tetrafluorononan-3-one typically involves the fluorination of nonanone derivatives. One common method includes the reaction of nonan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,1,2-Tetrafluorononan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1,1,1,2-Tetrafluorononan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,1,1,2-Tetrafluorononan-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active site residues in enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1,1,1,2-Tetrafluorononan-3-one can be compared with other fluorinated ketones such as 1,1,1,2-Tetrafluoroethane and 1,1,1,2-Tetrafluoropropan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which affects its physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific lipophilicity and reactivity profiles.
Similar compounds include:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,2-Tetrafluoropropan-3-one
- 1,1,1,2-Tetrafluorobutan-3-one
These compounds differ mainly in the length of their carbon chains and the position of the fluorine atoms, which influence their reactivity and applications.
Propriétés
Numéro CAS |
113487-28-8 |
|---|---|
Formule moléculaire |
C9H14F4O |
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
1,1,1,2-tetrafluorononan-3-one |
InChI |
InChI=1S/C9H14F4O/c1-2-3-4-5-6-7(14)8(10)9(11,12)13/h8H,2-6H2,1H3 |
Clé InChI |
XUJYARZOYKZDCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
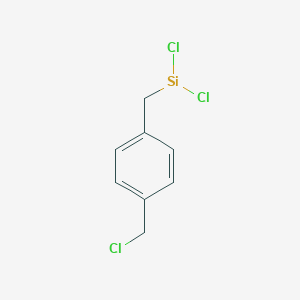
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
